Quinoline, 4-chloro-7-(methylthio)-
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Overview
Description
Quinoline, 4-chloro-7-(methylthio)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a thiol compound, such as methylthiol, under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-chloro-7-(methylthio)-quinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(methylthio)-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydroquinoline derivatives.
Scientific Research Applications
4-chloro-7-(methylthio)-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Chemistry: It is used in the synthesis of other quinoline derivatives with applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-7-(methylthio)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-methylquinoline: Similar structure but lacks the methylthio group, which may result in different biological activities.
7-chloro-4-aminoquinoline: Contains an amino group instead of a methylthio group, leading to different chemical reactivity and applications.
2-chloro-4-methyl-7-(methylthio)quinoline: Similar structure with a chloro group at the 2-position, which may affect its chemical properties and biological activities.
Uniqueness
The presence of both the chloro and methylthio groups in 4-chloro-7-(methylthio)-quinoline imparts unique chemical reactivity and biological activities compared to other quinoline derivatives. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
49713-62-4 |
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Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.70 g/mol |
IUPAC Name |
4-chloro-7-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
InChI Key |
UVHAXIYUZIUSHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
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